N-(1H-1,3-benzodiazol-1-yl)-2-chloropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-benzodiazol-1-yl)-2-chloropyridine-4-carboxamide is a heterocyclic compound that features both a benzimidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-1-yl)-2-chloropyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 1H-1,3-benzodiazole in the presence of coupling agents. Common reagents used in this synthesis include carbodiimides and amines, which facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-1-yl)-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1H-1,3-benzodiazol-1-yl)-2-chloropyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-1-yl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine also feature the pyridine ring and are known for their diverse biological roles.
Uniqueness
N-(1H-1,3-benzodiazol-1-yl)-2-chloropyridine-4-carboxamide is unique due to the combination of the benzimidazole and pyridine rings, which confer distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold in drug design and materials science .
Properties
IUPAC Name |
N-(benzimidazol-1-yl)-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O/c14-12-7-9(5-6-15-12)13(19)17-18-8-16-10-3-1-2-4-11(10)18/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXLYVIQLTPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.